5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine
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Overview
Description
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the thiolane ring is formed through a thiol-ene reaction. The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The thiolane ring may also play a role in modulating the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid: Shares the oxadiazole and fluorophenyl groups but differs in the rest of the structure.
2-(4-fluorophenyl)-5-((2-furylmethyl)amino)-1,3-oxazole-4-carbonitrile: Contains a fluorophenyl group and an oxazole ring, showing some structural similarity
Uniqueness
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-14-4-2-1-3-13(14)16-21-17(23-22-16)11-5-6-15(19-9-11)20-12-7-8-24-10-12/h1-6,9,12H,7-8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKKUJBJZUQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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